Metabolic Routing in E. coli: N-D-Glucopyranosyl-glycine vs. Free Glycine — Carboxamide Precursor Contribution
In sulfadiazine-inhibited cultures of Escherichia coli, both N-D-glucopyranosyl-glycine and free glycine stimulate the accumulation of 4-amino-5-imidazolecarboxamide riboside, yet they differ fundamentally in their metabolic contribution: the glucosyl conjugate does not donate its glycyl carbon/nitrogen atoms to the carboxamide product, whereas free glycine does [1]. This constitutes a qualitative — albeit not independently quantified — difference in metabolic routing, indicating that the compound is recognised as a glycine metabolite but occupies a branch point distinct from direct purine precursor incorporation [1].
| Evidence Dimension | Incorporation of glycyl moiety into 4-amino-5-imidazolecarboxamide riboside |
|---|---|
| Target Compound Data | No detectable incorporation of carbon/nitrogen from the glycyl moiety into carboxamide product |
| Comparator Or Baseline | Free glycine: demonstrable incorporation of its carbon and nitrogen atoms into the carboxamide product |
| Quantified Difference | Qualitative binary difference (incorporation absent vs. present); precise percentage incorporation values were not reported in the primary study |
| Conditions | Sulfadiazine-inhibited Escherichia coli cultures; Rogers, King & Cheldelin (1960) |
Why This Matters
For researchers investigating purine biosynthesis or glycine metabolic partitioning, only the pre-formed glucosyl conjugate can dissect N-glucosylglycine-specific routing from canonical glycine incorporation pathways.
- [1] Rogers, D., King, T.E., and Cheldelin, V.H. (1960) Glucosylglycine and glycine metabolism in Escherichia coli. Journal of Bacteriology, 80: 787–793. PMID: 13742743. View Source
